molecular formula C12H14O B1589468 2,5,7-Trimethyl-1-indanone CAS No. 65001-59-4

2,5,7-Trimethyl-1-indanone

Cat. No. B1589468
Key on ui cas rn: 65001-59-4
M. Wt: 174.24 g/mol
InChI Key: YACBQDSJEQTNRJ-UHFFFAOYSA-N
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Patent
US05374752

Procedure details

107 g (810 mmol) of AlCl3 were slowly added to a solution of 34.4 g (324 mmol) of m-xylene (99% pure) and 74 g (324 mmol) of 2-bromoisobutyryl bromide (98% pure) in 600 ml of analytical grade methylene chloride via a solids metering funnel at room temperature, while stirring vigorously, whereupon vigorous evolution of gases started. The mixture was stirred at room temperature 15 hours, poured onto ice-water, which was acidified with 25 ml of concentrated HC1, and extracted several times with ether. The combined organic phases were washed first with a saturated NaHCO3 solution and then with a saturated NaC1 solution, and dried with magnesium sulfate. The oil which remained after the solvent had been stripped off under reduced pressure was distilled over a short distillation bridge. 52.4 g of the indanone 1 passed over at 81°-90° C./0.1-0.2 mbar in the form of a colorless oil, which crystallized at room temperature. The yield was 93%.
Name
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH3:12])[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[CH:6]=1.Br[C:14]([CH3:19])([CH3:18])[C:15](Br)=[O:16]>C(Cl)Cl>[CH3:18][CH:14]1[CH2:19][C:9]2[C:10](=[C:5]([CH3:12])[CH:6]=[C:7]([CH3:11])[CH:8]=2)[C:15]1=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
107 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
34.4 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
74 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously, whereupon vigorous evolution of gases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
poured onto ice-water, which
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
WASH
Type
WASH
Details
The combined organic phases were washed first with a saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated NaC1 solution, and dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
was distilled over a short distillation bridge
CUSTOM
Type
CUSTOM
Details
passed over at 81°-90° C./0.1-0.2 mbar in the form of a colorless oil, which
CUSTOM
Type
CUSTOM
Details
crystallized at room temperature

Outcomes

Product
Name
Type
Smiles
CC1C(C2=C(C=C(C=C2C1)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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